7-Chloroisoquinolin-3(2H)-one
CAS No.: 1175272-80-6
Cat. No.: VC3418307
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1175272-80-6 |
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Molecular Formula | C9H6ClNO |
Molecular Weight | 179.6 g/mol |
IUPAC Name | 7-chloro-2H-isoquinolin-3-one |
Standard InChI | InChI=1S/C9H6ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12) |
Standard InChI Key | UIIZBWHWNUSKTA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=CNC(=O)C=C21)Cl |
Canonical SMILES | C1=CC(=CC2=CNC(=O)C=C21)Cl |
Introduction
Chemical Structure and Identification
7-Chloroisoquinolin-3(2H)-one possesses a distinctive molecular structure comprising an isoquinoline core with strategically positioned functional groups. Its structure features a bicyclic system with nitrogen incorporated into one of the rings, providing sites for various chemical modifications.
Basic Identification Parameters
The compound is uniquely identified through several chemical identifiers, which facilitate its recognition in chemical databases and literature.
Parameter | Value |
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Common Name | 7-Chloroisoquinolin-3(2H)-one |
CAS Number | 1175272-80-6 |
Molecular Formula | C9H6ClNO |
Molecular Weight | 179.6 g/mol |
IUPAC Name | 7-chloro-2H-isoquinolin-3-one |
SMILES Notation | C1=CC(=CC2=CNC(=O)C=C21)Cl |
InChI | InChI=1S/C9H6ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12) |
InChIKey | UIIZBWHWNUSKTA-UHFFFAOYSA-N |
MDL Number | MFCD19704528 |
Table 1: Identification parameters for 7-Chloroisoquinolin-3(2H)-one
Structural Features and Characteristics
The molecular architecture of 7-Chloroisoquinolin-3(2H)-one contains several key structural elements that define its chemical behavior:
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An isoquinoline scaffold forming the core structure
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A chlorine atom at position 7, which influences the electronic distribution
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A ketone group at position 3, providing a site for nucleophilic attack
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A secondary amine (NH) within the ring system, offering hydrogen bonding capabilities
This structural arrangement contributes to the compound's reactivity patterns and potential applications in medicinal chemistry and organic synthesis.
Physicochemical Properties
The physicochemical properties of 7-Chloroisoquinolin-3(2H)-one determine its behavior in various chemical environments and its suitability for different applications.
Physical State and Appearance
7-Chloroisoquinolin-3(2H)-one typically appears as white crystalline powder at room temperature . This physical form affects its handling characteristics in laboratory settings and industrial processes.
Comprehensive Physicochemical Profile
Property | Value | Notes |
---|---|---|
Physical State | White powder | Standard state at room temperature |
Purity (Commercial) | 95-97% | Typical commercial specifications |
Storage Conditions | Room temperature, sealed, away from moisture | Recommended for maintaining stability |
Solubility | Soluble in DMSO, limited water solubility | Important for experimental design |
LogP | Not explicitly reported | Measure of lipophilicity |
Melting Point | Not reported in available sources | Thermal transition point |
Boiling Point | Not reported in available sources | For volatile components |
Density | Not reported in available sources | Mass per unit volume |
Flash Point | Not reported in available sources | Safety parameter for handling |
Stability | Stable under standard conditions | For storage considerations |
Table 2: Physicochemical properties of 7-Chloroisoquinolin-3(2H)-one
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 7-Chloroisoquinolin-3(2H)-one, each with specific advantages and limitations.
Laboratory Scale Synthesis
The synthesis of 7-Chloroisoquinolin-3(2H)-one typically involves cyclization reactions of appropriately substituted precursors. One common method is the Biltz synthesis, which involves the reaction of o-aminobenzonitrile derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. This approach offers a relatively straightforward pathway to the target compound.
Alternative synthetic methods may involve:
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Cyclization of 2-chlorobenzoic acid derivatives with appropriate nitrogen-containing compounds
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Modification of existing isoquinoline scaffolds through directed functionalization
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Ring-closing reactions of suitably functionalized benzyl compounds
Industrial Production Considerations
In industrial settings, the production of 7-Chloroisoquinolin-3(2H)-one often employs continuous flow reactors to ensure consistent quality and higher yields. Key factors optimized in industrial synthesis include:
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Solvent selection for maximizing yield and minimizing waste
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Temperature control to prevent side reactions
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Reaction time optimization for complete conversion
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Purification protocols to achieve high purity standards
These considerations are critical for scaling up production while maintaining cost-effectiveness and product quality.
Chemical Reactivity and Transformations
The reactivity profile of 7-Chloroisoquinolin-3(2H)-one is defined by its functional groups and electronic structure, allowing for various chemical transformations.
Key Reaction Types
7-Chloroisoquinolin-3(2H)-one can participate in several types of chemical reactions:
Oxidation Reactions
Oxidation using potassium permanganate (KMnO4) in alkaline media can lead to the formation of 7-chloroisoquinoline-3,4-dione derivatives. This transformation modifies the electronic properties of the molecule and introduces additional functional groups for further elaboration.
Reduction Processes
Reduction using lithium aluminum hydride (LiAlH4) in ether can convert the ketone moiety to an alcohol, resulting in 7-chloroisoquinolin-3-ol derivatives. This modification alters the hydrogen-bonding capabilities of the molecule.
Substitution Reactions
Applications in Scientific Research
7-Chloroisoquinolin-3(2H)-one has found diverse applications across multiple scientific disciplines, from synthetic organic chemistry to medicinal research.
Synthetic Organic Chemistry
In synthetic organic chemistry, 7-Chloroisoquinolin-3(2H)-one serves as a valuable building block for constructing more complex molecular architectures, particularly those with potential pharmacological activity. Its well-defined functionality allows for selective modifications and elaboration into diverse chemical libraries.
Medicinal Chemistry
The compound has attracted significant interest in medicinal chemistry due to the isoquinoline scaffold's presence in numerous bioactive natural products and pharmaceuticals. Research investigations have explored:
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Development of potential antimicrobial agents based on the isoquinoline core
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Anticancer properties of derivatives containing the 7-chloroisoquinoline-3-one moiety
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Structure-activity relationship studies to optimize biological activity
A related study involving the synthesis of quinolinequinone derivatives demonstrated potential biological activities, suggesting similar applications might be possible for 7-chloroisoquinolin-3(2H)-one derivatives .
Chemical Biology
In chemical biology, derivatives of 7-chloroisoquinolin-3(2H)-one have been investigated for their interactions with various biological targets. These studies contribute to understanding structure-activity relationships and may lead to the development of chemical probes for studying biological systems .
Materials Science
While less extensively explored, applications in materials science may include the use of 7-chloroisoquinolin-3(2H)-one derivatives in the development of:
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Organic electronic materials
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Dyes and pigments
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Specialty polymers with unique properties
Category | Classification |
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Signal Word | Warning |
Hazard Statements | H302-H315-H319-H332 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled) |
Precautionary Statements | Multiple statements including P202, P261, P262, etc. (Full list available in safety data sheets) |
Table 3: Hazard classification for 7-Chloroisoquinolin-3(2H)-one
Current Research Trends and Future Directions
Research involving 7-Chloroisoquinolin-3(2H)-one continues to evolve, with several emerging trends and potential future directions.
Recent Research Developments
Recent studies involving 7-chloroisoquinolin-3(2H)-one and related compounds have focused on:
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Development of flow chemistry methodologies for more efficient synthesis
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Exploration of metal-catalyzed transformations to access complex derivatives
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Investigation of biological activities of various substituted analogs
For example, research has demonstrated the successful use of continuous flow conditions for the magnesiation of related 7-chloroquinolines, which could potentially be applied to 7-chloroisoquinolin-3(2H)-one to develop more efficient synthetic routes .
Emerging Applications
Emerging applications for 7-chloroisoquinolin-3(2H)-one and its derivatives include:
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Development of novel click chemistry approaches incorporating the isoquinoline scaffold
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Exploration of its potential in catalysis and asymmetric synthesis
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Investigation of photoactive properties for applications in photochemistry and materials science
A notable example is the synthesis of quinoline-based 1,2,3-triazole hybrids through Cu(I)-catalyzed azide-alkyne cycloaddition, suggesting similar approaches might be viable for 7-chloroisoquinolin-3(2H)-one derivatives .
Future Research Opportunities
Several promising research directions for 7-chloroisoquinolin-3(2H)-one include:
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Development of green chemistry approaches for its synthesis and functionalization
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Expansion of its application in medicinal chemistry through targeted structural modifications
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Exploration of its potential in materials science and nanotechnology
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Investigation of structure-property relationships to guide rational design of functional derivatives
These research opportunities highlight the continued relevance and potential of 7-chloroisoquinolin-3(2H)-one in advancing chemical science and technology.
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